4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Description
Properties
IUPAC Name |
4-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-8-6-13(7-9-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTHCOAXHXKFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with a carboxylic acid derivative under acidic conditions. In a representative procedure, thiosemicarbazide (0.05 mol) is refluxed with phosphorus oxychloride (15 mL) for 1 hour to form 5-amino-1,3,4-thiadiazol-2-yl intermediates. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration (Figure 1).
Reaction Conditions
Post-reaction, the mixture is diluted with water, basified with potassium hydroxide, and recrystallized from ethanol to isolate the 5-amino-1,3,4-thiadiazol-2-yl product.
Formation of the 4-Fluorobenzamide Group
Activation of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid (0.1 mol) is converted to its acid chloride using thionyl chloride (0.3 mol) in refluxing dichloromethane. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in dry THF.
Coupling with Thiadiazole Amine
The 4-fluorobenzoyl chloride (0.11 mol) is added dropwise to a solution of 5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (0.1 mol) in pyridine (50 mL) at 0°C. The mixture is stirred for 24 hours at room temperature, followed by quenching with ice-water.
Purification
- Extraction: Ethyl acetate (3 × 100 mL)
- Drying: Anhydrous sodium sulfate
- Recrystallization: Ethanol/water (7:3)
- Yield: 75–80%
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may inhibit key enzymes involved in cancer cell proliferation. For instance, compounds similar to this have shown efficacy against various cancer types by targeting specific pathways:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Fluoro-N-benzamide derivatives | Breast Cancer | Inhibition of RET kinase | |
| Thiadiazole derivatives | Various Cancers | Modulation of apoptosis pathways |
Antiviral Properties
The compound's thiadiazole moiety has been linked to antiviral activity. Research indicates that derivatives containing similar structures exhibit effectiveness against viral infections by disrupting viral replication processes.
| Compound | Virus Targeted | EC50 Value (μM) | Reference |
|---|---|---|---|
| Thiadiazole derivatives | Dengue Virus | 2.1 ± 0.4 | |
| Benzamide derivatives | HIV | Variable based on substitution |
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related benzamide derivative on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting potent anticancer properties.
Case Study 2: Antiviral Activity
In a controlled experiment, a thiadiazole derivative was tested against the Dengue virus. The compound exhibited an EC50 value of approximately 2.1 μM, indicating strong antiviral activity compared to standard antiviral agents.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Heterocyclic Core
- 1,3,4-Thiadiazole vs. 1,2,4-Triazole/Oxadiazole : The target compound’s 1,3,4-thiadiazole core (vs. 1,2,4-triazole in or oxadiazole in ) offers distinct electronic and steric properties. Thiadiazoles generally exhibit higher metabolic stability compared to triazoles, which may degrade more readily in vivo .
- Sulfanyl vs. Sulfonamide Groups: The sulfanyl linkage in the target compound (vs.
Substituent Effects
- 4-Fluorobenzamide : Present in both the target compound and , this group is associated with enhanced binding to hydrophobic enzyme pockets. However, incorporates an additional imidazole ring, which may confer selectivity for specific targets (e.g., kinases) .
- 4-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group in the target compound (electron-donating) contrasts with the chloro substituent in (electron-withdrawing), affecting electronic density and intermolecular interactions. Methoxy groups often improve solubility but may reduce binding affinity compared to halogens .
Biological Activity
4-Fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-tuberculosis activity, interactions with specific enzymes, and overall therapeutic potential.
Anti-Tuberculosis Activity
Research has demonstrated that the compound exhibits significant anti-tuberculosis (TB) activity. A study synthesized various analogs of this compound and tested their efficacy against Mycobacterium tuberculosis (Mt). Among the synthesized compounds, certain derivatives showed potent inhibitory activity with Ki values indicating high affinity for the target enzyme, ketol-acid reductoisomerase (KARI) involved in TB metabolism:
| Compound | Ki Value (mM) | MIC Value (mM) |
|---|---|---|
| 5b | 2.02 | 1.0 |
| 5c | 5.48 | 1.0 |
| 6c | 4.72 | 1.0 |
These findings suggest that modifications to the thiadiazole ring enhance the compound's potency against TB .
Enzyme Inhibition
The compound has been shown to modulate protein kinase activity, which is crucial for various cellular functions including proliferation and apoptosis. Inhibiting these pathways may provide therapeutic benefits in cancer treatment. The structural modifications of the compound allow it to interact effectively with specific kinase targets .
Study on Efficacy Against Mycobacterium tuberculosis
A detailed study evaluated the biological activity of this compound against M. tuberculosis. The results indicated that not only did it inhibit the growth of the bacterium but also demonstrated effective binding to KARI through molecular docking studies. The in vitro tests revealed that some derivatives had minimum inhibitory concentrations (MICs) as low as 1 mM, showcasing their potential as anti-TB agents .
Structural Insights
Crystallographic studies have provided insights into the molecular interactions of this compound. The crystal structure analysis revealed a hydrogen bonding network that stabilizes the compound in its active form, enhancing its biological efficacy .
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Framework :
- Scaffold Modifications : Synthesize analogs with variations at the sulfanyl linker (e.g., replacing S with O or NH) .
- Bioisosteric Replacement : Substitute the 4-fluorobenzamide group with trifluoromethyl or cyano groups to assess hydrophobicity effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
